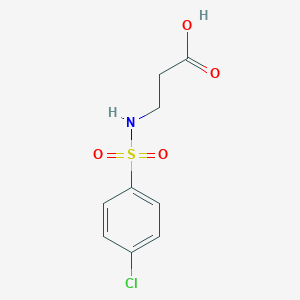

3-(4-Chloro-benzenesulfonylamino)-propionic acid

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOGDSQFNVFUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356392 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36974-65-9 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorobenzenesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Chloro-benzenesulfonylamino)-propionic acid synthesis protocol

An In-depth Technical Guide for the Synthesis of 3-(4-Chloro-benzenesulfonylamino)-propionic acid

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, also known as N-[(4-chlorophenyl)sulfonyl]-β-alanine.[1] This compound is a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic reaction of β-alanine with 4-chlorobenzenesulfonyl chloride under basic aqueous conditions, a classic example of the Schotten-Baumann reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, characterization data, and critical safety information.

Mechanistic Rationale and Strategic Approach

The synthesis of a sulfonamide from a primary amine and a sulfonyl chloride is a cornerstone reaction in organic synthesis. The core of this process is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction: β-Alanine + 4-Chlorobenzenesulfonyl Chloride → this compound

The "Why" Behind the Chosen Conditions:

-

The Nucleophile: β-Alanine (3-aminopropanoic acid) is a simple and effective bifunctional molecule.[2] Its amino group serves as the nucleophile.

-

The Electrophile: 4-Chlorobenzenesulfonyl chloride is a potent electrophile. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom on the sulfonyl group makes the sulfur atom highly susceptible to nucleophilic attack.

-

The Base (NaOH): A base is crucial for two reasons. First, it deprotonates the ammonium group that forms after the initial nucleophilic attack, regenerating the amine's nucleophilicity for a potential second reaction (though less likely here) and neutralizing the reaction environment. Second, and more importantly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

The Solvent (Water): Water is an ideal solvent for this reaction as it readily dissolves the β-alanine and sodium hydroxide. While the sulfonyl chloride is poorly soluble in water, the reaction proceeds efficiently at the interface of the organic and aqueous phases.

-

Temperature Control (Ice Bath): The reaction is exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent hydrolysis of the sulfonyl chloride reactant and to minimize potential side reactions, ensuring a cleaner product and higher yield.

Synthesis Workflow Diagram

The following diagram outlines the complete workflow from initial setup to the final, purified product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| β-Alanine | 89.09 | 4.45 | 50.0 | 1.0 |

| 4-Chlorobenzenesulfonyl chloride | 211.07 | 11.08 | 52.5 | 1.05 |

| Sodium Hydroxide (NaOH) | 40.00 | 5.00 | 125.0 | 2.5 |

| Deionized Water | 18.02 | 100 mL | - | - |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | As needed | - | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - | - |

3.2. Step-by-Step Procedure

-

Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4.45 g (50.0 mmol) of β-alanine and 5.00 g (125.0 mmol) of sodium hydroxide in 100 mL of deionized water.

-

Scientist's Note: Using 2.5 equivalents of NaOH ensures that the β-alanine is fully deprotonated and provides sufficient base to neutralize the HCl byproduct, maintaining a basic pH throughout the addition of the sulfonyl chloride.

-

-

Cooling: Place the flask in an ice-water bath and stir until the solution's temperature reaches 0-5 °C.

-

Addition of Sulfonyl Chloride: Weigh 11.08 g (52.5 mmol) of 4-chlorobenzenesulfonyl chloride. Add the sulfonyl chloride in small portions to the stirring, cold amine solution over a period of 20-30 minutes.

-

Scientist's Note: This slow, portion-wise addition is critical. It controls the exothermic reaction and prevents a rapid temperature increase, which could lead to the hydrolysis of the sulfonyl chloride, reducing the yield. Ensure the temperature does not rise above 10 °C.

-

-

Reaction: After the addition is complete, allow the mixture to stir vigorously in the ice bath for an additional 2 hours. The mixture may appear as a milky white suspension.

-

Reaction Workup - Acidification: Remove the flask from the ice bath. While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The goal is to acidify the solution to a pH of approximately 2.

-

Self-Validation Check: A white precipitate will begin to form as the sodium salt of the product is protonated to the carboxylic acid, which is insoluble in acidic water. Use pH paper to monitor the acidification.

-

-

Isolation: Allow the suspension to stir for another 15 minutes in the ice bath to ensure complete precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2x 30 mL) to remove any inorganic salts and unreacted β-alanine.

-

Purification and Drying: The crude product can be purified by recrystallization from a hot ethanol/water mixture. Dry the final white, crystalline product in a vacuum oven at 60-70 °C to a constant weight.

Product Characterization and Expected Results

-

Molecular Weight: 263.70 g/mol [1]

-

Appearance: White crystalline solid.

-

Yield: A typical yield for this reaction is in the range of 80-90%.

-

Expected Analytical Data:

-

¹H NMR: Expect signals corresponding to the aromatic protons of the chlorophenyl group (typically two doublets in the 7.5-8.0 ppm range), the CH₂ group adjacent to the sulfonamide nitrogen, the CH₂ group adjacent to the carboxylic acid, and the acidic protons (NH and COOH).

-

IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the asymmetric and symmetric SO₂ stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).

-

Safety and Handling

-

4-Chlorobenzenesulfonyl chloride: Corrosive and a lachrymator. It reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care. The acidification step should be performed slowly in a fume hood as it is exothermic.

-

General Precautions: Perform the entire experiment in a well-ventilated laboratory or fume hood.

References

- This compound.ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717540_EN.htm]

- 3-(4-Chlorobenzenesulfonamido)propanoic acid | C9H10ClNO4S | CID 823000.PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/823000]

- 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid 95% | CAS: 36974-65-9.Advanced ChemBlocks Inc. [URL: https://www.achemblock.com/products/X206073.html]

- β-Alanine.Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2023.1279878/full]

- β-Alanine in Cell Culture.Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-characterisation-of-some-derivatives-of-3-4-chlorophenyl-sulfonyl-propane-hydrazide.pdf]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chloro-benzenesulfonylamino)-propionic acid

Introduction

3-(4-Chloro-benzenesulfonylamino)-propionic acid is a molecule of significant interest within the realms of medicinal chemistry and drug development. As a derivative of benzenesulfonamide, this compound belongs to a class of molecules known for a wide array of biological activities. The propionic acid moiety introduces a carboxylic acid functional group, bestowing acidic properties and providing a key site for molecular interactions and further chemical modifications.

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties, including melting point, solubility, and acid dissociation constant (pKa), govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy. This technical guide provides a detailed overview of the structural characteristics of this compound and outlines authoritative, field-proven experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this and structurally related compounds.

Structural and Molecular Properties

A foundational understanding of this compound begins with its molecular structure and associated identifiers. This information is critical for computational modeling, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | [1], [2] |

| Molecular Weight | 263.7 g/mol | [1], [2] |

| CAS Number | 36974-65-9 | [3] |

| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)Cl | [3] |

| InChI Key | UHWXNVMAZFKJSL-UHFFFAOYSA-N | [3] |

Computed Physicochemical Properties

While experimental data provides the most accurate representation of a compound's properties, in silico predictions are invaluable for early-stage assessment and hypothesis generation. The following properties have been computed based on the structure of this compound.

| Property | Predicted Value | Source |

| XLogP3-AA | 1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 91.9 Ų | [3] |

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broader melting range.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

Materials:

-

This compound (crystalline solid)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if needed)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[5]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. Alternatively, drop the tube, sealed end down, through a long glass tube to ensure tight packing. The packed sample height should be approximately 2-3 mm.[6]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C/minute) to establish a rough melting range.[5]

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a fresh, packed capillary tube into the apparatus.

-

Heat at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Data Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Caption: Kinetic Solubility Assay Workflow.

Acid Dissociation Constant (pKa)

The pKa value reflects the strength of an acid in solution. For ionizable drugs, the pKa dictates the degree of ionization at a given pH, which in turn affects solubility, membrane permeability, and receptor binding. This compound possesses two potentially ionizable protons: one on the carboxylic acid group and another on the sulfonamide nitrogen.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. [7][8]It involves monitoring the pH of a solution as a titrant is incrementally added.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (degassed)

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKa'). [3]Add KCl to maintain a constant ionic strength (e.g., 0.15 M). [9]2. Titration Setup:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [9] * Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the pH electrode and the tip of the burette into the solution.

-

Gently stir the solution throughout the titration.

-

-

Titration:

-

If titrating the acidic form, add small, precise increments of the standardized NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

-

For more precise determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative curve, and the pKa can be determined from the pH at half this volume. The pKa corresponds to the point of minimum slope on the titration curve.

-

Caption: Potentiometric pKa Determination Workflow.

Conclusion

The physicochemical properties of this compound are critical determinants of its potential as a therapeutic agent. This guide has provided the foundational structural and computed data for this compound. More importantly, it has detailed robust, industry-standard protocols for the experimental determination of its melting point, aqueous solubility, and pKa. The application of these methodologies will yield the high-quality, reproducible data necessary to advance the understanding and development of this promising molecule. Adherence to these rigorous experimental approaches ensures the scientific integrity of the data generated, forming a solid basis for informed decision-making in the drug discovery and development pipeline.

References

- Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics.

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3).

-

National Taiwan University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

-

Grand Valley State University. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Huateng Pharma. (n.d.). This compound. Retrieved from [Link]

- Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.

-

Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

- Díaz, C., Espelt, M., Gamisans, F., & Sabaté, R. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(2), 152-155.

- Trajkovic-Jolevska, S., & Kapetanovska, D. (2014). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Applied Pharmacy, 6(1), 1-10.

-

PubChem. (n.d.). 3-[(4-chlorobenzoyl)amino]propanoic Acid. Retrieved from [Link]

-

Huateng Pharma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorobenzenesulfonamido)propanoic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Al-Jibori, S. A., & Al-Masoudi, W. A. (2018). Determination of pKa values for new Schiff bases derived from benzaldehyde and salicylaldehyde with glycine and ß-alanine. Tikrit Journal of Pure Science, 23(6), 66-72.

-

PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloropropionic acid. Retrieved from [Link]

- Williamson, M. P., & Miranker, A. (2007). NMR determination of pKa values in α-synuclein. Journal of magnetic resonance (San Diego, Calif. : 1997), 187(2), 321–326.

- Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. D. O., Liwo, A., ... & Ossowski, T. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19, 175-183.

-

PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

-

ResearchGate. (2025). Determination of the pKa values of β-blockers by automated potentiometric titrations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoylpropionic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-chloro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

-

ResearchGate. (2025). Liquid-liquid equilibria of propionic acid - Water - Solvent (n-Hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. Retrieved from [Link]

Sources

- 1. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the pKa values of beta-blockers by automated potentiometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 3-(4-Chloro-benzenesulfonylamino)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Chloro-benzenesulfonylamino)-propionic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Also known as N-[(4-chlorophenyl)sulfonyl]-beta-alanine, this compound belongs to the class of N-sulfonylated amino acids, which are recognized for their potential as bioisosteres of carboxylic acids and as scaffolds for the development of potent enzyme inhibitors. This document delves into the chemical identity, synthesis, potential therapeutic applications, and analytical methodologies pertinent to this compound, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

This compound is a derivative of β-alanine, a naturally occurring beta-amino acid. The incorporation of a 4-chlorobenzenesulfonyl group at the amino function significantly alters the physicochemical properties of the parent amino acid, imparting characteristics that are advantageous in drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₄S | PubChem |

| Molecular Weight | 263.7 g/mol | PubChem |

| MDL Number | MFCD00455382 | |

| PubChem CID | 823000 | PubChem |

| Synonyms | N-[(4-chlorophenyl)sulfonyl]-beta-alanine | PubChem |

The presence of the sulfonamide group, with a pKa similar to that of a carboxylic acid, allows this molecule to act as a carboxylic acid bioisostere. This is a crucial feature in medicinal chemistry, as it can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of β-alanine with 4-chlorobenzenesulfonyl chloride under basic conditions. This nucleophilic substitution reaction, a standard method for the preparation of sulfonamides, is outlined below.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

β-Alanine

-

4-Chlorobenzenesulfonyl chloride

-

Sodium hydroxide (or other suitable base)

-

Dioxane (or other suitable solvent)

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Dissolution of β-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Sulfonyl Chloride: To the stirred solution, add a solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in dioxane dropwise at room temperature. The use of a biphasic system or a co-solvent like dioxane facilitates the reaction between the water-soluble amino acid and the organic-soluble sulfonyl chloride.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate group and precipitates the product.

-

Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

Potential Applications in Drug Discovery and Development

N-sulfonylated amino acids are a well-established class of compounds in medicinal chemistry, often investigated for their potential as enzyme inhibitors. The structural features of this compound suggest its potential utility in several therapeutic areas.

Enzyme Inhibition

The sulfonamide moiety is a known zinc-binding group, making N-sulfonylated amino acids potential inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs). These enzymes are implicated in various pathological conditions, including cancer, glaucoma, and inflammation. The design of inhibitors targeting these enzymes is an active area of research.[1]

Furthermore, the structural similarity of the sulfonamide group to the tetrahedral transition state of amide hydrolysis makes these compounds potential inhibitors of proteases and other hydrolases.[2] For instance, amino acid sulfonamides have been designed as transition-state analogue inhibitors of arginase, a binuclear manganese metalloenzyme.[2]

Diagram of Potential Enzyme Inhibition

Caption: Potential enzyme targets for this compound.

Thromboxane Receptor Antagonism

A structurally related compound, 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid, has been designed and synthesized as a potent thromboxane receptor antagonist.[3] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its receptor antagonists are of interest for the treatment of cardiovascular diseases. This suggests that this compound could serve as a scaffold for the development of new thromboxane receptor modulators.

Analytical Methodologies

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) would be a suitable starting point for method development. Detection can be performed using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl group, the methylene protons of the propionic acid backbone, and the exchangeable protons of the carboxylic acid and sulfonamide groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the propionic acid moiety.

Conclusion

This compound is a versatile molecule with significant potential in drug discovery. Its synthesis is straightforward, and its structural features make it an attractive candidate for the development of enzyme inhibitors and receptor modulators. This technical guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related N-sulfonylated amino acid derivatives. Further in-depth biological evaluation is warranted to fully elucidate its pharmacological profile.

References

-

Supuran, C. T., & Scozzafava, A. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry, 43(12), 2357–2366. [Link]

-

Shin, H., Cama, E., & Christianson, D. W. (2006). Design of Amino Acid Sulfonamides as Transition-State Analogue Inhibitors of Arginase. Journal of the American Chemical Society, 128(28), 9042–9043. [Link]

-

Akazancioglu, E., & Senturk, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

-

Leite, A. C., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European Journal of Medicinal Chemistry, 75, 67-76. [Link]

-

PubChem. (n.d.). 3-(4-chlorobenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Dow, R. L., et al. (1998). Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(16), 2061-2066. [Link]

Sources

molecular structure of 3-(4-Chloro-benzenesulfonylamino)-propionic acid

An In-depth Technical Guide to the Molecular Structure of 3-(4-Chloro-benzenesulfonylamino)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. While this compound is a key exemplar of N-arylsulfonyl-β-amino acids, a class of molecules with significant potential in medicinal chemistry, a consolidated resource detailing its structural and chemical properties has been lacking. This document synthesizes information from established chemical principles and data from analogous structures to present a detailed understanding of the target molecule. It includes a robust, step-by-step synthesis protocol, in-depth analysis of its expected spectroscopic signatures (NMR, IR, MS), and a discussion of its three-dimensional conformation and potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based therapeutic agents.

Introduction: The Significance of N-Arylsulfonyl-β-Amino Acids

N-arylsulfonyl-β-amino acids represent a privileged scaffold in medicinal chemistry. The sulfonamide group is a bioisostere of a carboxylate and can act as a transition-state analogue inhibitor for various enzymes. The incorporation of a β-amino acid moiety provides conformational flexibility and resistance to peptidases compared to α-amino acid counterparts. The specific compound, this compound, combines these features with a 4-chlorophenyl group, a common substituent in pharmacologically active molecules known to enhance binding affinity through halogen bonding and hydrophobic interactions. Understanding the detailed molecular structure of this compound is crucial for designing next-generation inhibitors for targets such as proteases, kinases, and other enzymes implicated in a range of diseases.

Molecular Identity and Physicochemical Properties

This compound, also known as N-[(4-chlorophenyl)sulfonyl]-β-alanine, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36974-65-9 | PubChem[1] |

| Molecular Formula | C₉H₁₀ClNO₄S | PubChem[1] |

| Molecular Weight | 263.70 g/mol | PubChem[1] |

| IUPAC Name | 3-[(4-chlorophenyl)sulfonylamino]propanoic acid | PubChem[1] |

| InChIKey | HJRPPGPCPXRMFK-UHFFFAOYSA-N | PubChem[1] |

| Predicted XLogP3-AA | 1 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Below is a 2D representation of the .

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound is readily achieved via a nucleophilic substitution reaction between β-alanine and 4-chlorobenzenesulfonyl chloride in an aqueous basic solution. This method is a standard procedure for the preparation of N-sulfonylated amino acids.

Materials and Reagents

-

β-Alanine (≥99%)

-

4-Chlorobenzenesulfonyl chloride (≥98%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Experimental Procedure

-

Dissolution of β-Alanine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until the β-alanine is completely dissolved.

-

Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C in an ice bath. To the cold, stirring solution, add 4-chlorobenzenesulfonyl chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted sulfonyl chloride. Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Caption: Flowchart of the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques. Below are the predicted key features of its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propionic acid chain, and the acidic protons of the sulfonamide and carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad singlet | 1H | -COOH |

| ~8.5-9.5 | singlet | 1H | -SO₂NH- |

| 7.8-8.0 | doublet | 2H | Aromatic protons ortho to -SO₂ |

| 7.5-7.7 | doublet | 2H | Aromatic protons ortho to -Cl |

| ~3.4-3.6 | triplet | 2H | -NH-CH₂- |

| ~2.5-2.7 | triplet | 2H | -CH₂-COOH |

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon, and the two methylene carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~140 | Aromatic C-S |

| ~138 | Aromatic C-Cl |

| ~130 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~40 | -NH-CH₂- |

| ~35 | -CH₂-COOH |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 | N-H stretch | Sulfonamide |

| 2800-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1350 and ~1160 | Asymmetric and symmetric S=O stretch | Sulfonamide |

| ~1100 | C-N stretch | |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS)

In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent molecular ion peak.

| m/z | Assignment |

| ~262.0 | [M-H]⁻ in negative ion mode |

| ~264.0 | [M+H]⁺ in positive ion mode |

Molecular Conformation and Crystallography

While an experimental crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from the structures of analogous N-arylsulfonylated amino acids.

The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom. The molecule is expected to exhibit intermolecular hydrogen bonding, a key feature in its crystal packing. The carboxylic acid groups are likely to form hydrogen-bonded dimers. Additionally, the sulfonamide N-H and one of the sulfonyl oxygens can participate in hydrogen bonding with neighboring molecules.

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Potential Applications in Drug Development

Derivatives of N-arylsulfonyl-amino acids have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.

-

Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, making this class of compounds potential inhibitors of metalloenzymes.

-

Antimicrobial Activity: Many sulfonamides exhibit antibacterial properties. The combination with a β-amino acid could lead to novel antimicrobial agents with improved properties.

-

Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.

Further screening and lead optimization studies are warranted to explore the full therapeutic potential of this molecule.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure combining a sulfonamide and a β-amino acid. This guide provides a comprehensive foundation for its synthesis, characterization, and structural understanding. The detailed protocols and predicted spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this and related compounds as potential therapeutic agents.

References

-

PubChem. Compound Summary for CID 823000, 3-(4-Chlorobenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-[(4-chlorophenyl)sulfonylamino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-[(4-chlorophenyl)sulfonylamino]propanoic acid, a molecule of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential biological significance, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

IUPAC Name: 3-[(4-chlorophenyl)sulfonylamino]propanoic acid[1]

Synonyms: 3-(4-Chloro-benzenesulfonylamino)-propionic acid, N-[(4-chlorophenyl)sulfonyl]-beta-alanine, 3-(4-chlorobenzenesulfonamido)propanoic acid, 3-(4-Chlorophenylsulfonamido)propanoic acid[1]

CAS Number: 36974-65-9[1]

Molecular Formula: C₉H₁₀ClNO₄S[1]

Molecular Weight: 263.7 g/mol

Chemical Structure:

Caption: 2D structure of 3-[(4-chlorophenyl)sulfonylamino]propanoic acid.

Synthesis and Purification

The primary synthetic route to 3-[(4-chlorophenyl)sulfonylamino]propanoic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with β-alanine. This nucleophilic substitution reaction, a standard method for forming sulfonamides, is outlined below.

Experimental Protocol: Synthesis of 3-[(4-chlorophenyl)sulfonylamino]propanoic acid

Materials:

-

4-Chlorobenzenesulfonyl chloride

-

β-Alanine

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

-

Hydrochloric acid (HCl)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolution of β-Alanine: Dissolve β-alanine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of β-alanine, rendering it a more potent nucleophile.

-

Addition of 4-Chlorobenzenesulfonyl Chloride: Slowly add 4-chlorobenzenesulfonyl chloride to the chilled and stirred β-alanine solution. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Reaction Monitoring: Allow the reaction to proceed with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Acidification: Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-[(4-chlorophenyl)sulfonylamino]propanoic acid.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties of 3-[(4-chlorophenyl)sulfonylamino]propanoic acid is provided in the table below. These computed properties are valuable for predicting the compound's behavior in various biological and chemical systems.

| Property | Value | Reference |

| Molecular Weight | 263.7 g/mol | PubChem |

| XLogP3 | 1.0 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 91.9 Ų | PubChem |

| Formal Charge | 0 | PubChem |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, typically in the range of 7.5-8.0 ppm. The methylene protons of the propionic acid chain will appear as two distinct multiplets, likely between 2.5 and 3.5 ppm. The N-H proton of the sulfonamide will present as a broad singlet, and the acidic proton of the carboxylic acid will also be a broad singlet, often at a higher chemical shift (>10 ppm), depending on the solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (typically >170 ppm). The methylene carbons of the propionic acid backbone will have signals in the aliphatic region of the spectrum.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak) and one sulfur atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the sulfonyl group, and cleavage of the propionic acid chain.

Biological Activity and Potential Applications

While extensive biological data for 3-[(4-chlorophenyl)sulfonylamino]propanoic acid is not widely published, its structural motifs suggest potential areas of interest for drug discovery and development. The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The propionic acid moiety is also present in numerous non-steroidal anti-inflammatory drugs (NSAIDs).

Derivatives of N-phenyl-beta-alanine and related propanoic acid structures have been investigated for various biological activities, including:

-

Antimicrobial and Antifungal Activity: Propionic acid and its derivatives are known for their antimicrobial properties.[2][3]

-

Anticancer Activity: Some propanoic acid derivatives have shown potential as anticancer agents.[4]

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be incorporated into molecules designed to inhibit metalloenzymes.

Further research is required to fully elucidate the specific biological targets and therapeutic potential of 3-[(4-chlorophenyl)sulfonylamino]propanoic acid. Its role as a chemical intermediate in the synthesis of more complex bioactive molecules is also a significant area of application. The Fmoc-protected version of the closely related 3-amino-3-(4-chlorophenyl)propionic acid is utilized as a building block in peptide synthesis for the development of novel therapeutic peptides.[5]

Conclusion

3-[(4-chlorophenyl)sulfonylamino]propanoic acid is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Its structural features suggest a potential for biological activity, and it serves as a valuable intermediate for the synthesis of more complex molecules. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their drug discovery and development endeavors.

References

-

Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available at: [Link]

-

PubChem. 3-[(4-Chlorophenyl)sulfonylamino]propanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester. Available at: [Link]

-

PubChem. 3-(4-Chlorobenzenesulfonamido)propanoic acid. Available at: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]

-

NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid. Organic Spectroscopy International. Available at: [Link]

-

Thromboxane Receptor Antagonism Combined With Thromboxane Synthase Inhibition. 4. 8-[[(4-Chlorophenyl)sulfonyl]amino]-4-(3-(3-pyridinyl) Propyl)octanoic Acid and Analogs. PubMed. Available at: [Link]

-

3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

-

Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. Available at: [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Available at: [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. Dove Press. Available at: [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of novel cryptophycin analogs with modification in the beta-alanine region. PubMed. Available at: [Link]

-

Inhibition of enzymatic browning of chlorogenic acid by sulfur-containing compounds. PubMed. Available at: [Link]

-

Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. Available at: [Link]

-

Comparative Physiological Evidence that beta-Alanine Betaine and Choline-O-Sulfate Act as Compatible Osmolytes in Halophytic Limonium Species. PubMed. Available at: [Link]

-

PubChem. 3-(4-Chlorobenzenesulfonamido)propanoic acid. Available at: [Link]

Sources

- 1. 3-(4-Chlorobenzenesulfonamido)propanoic acid | C9H10ClNO4S | CID 823000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(4-Chloro-benzenesulfonylamino)-propionic acid

Foreword for the Research Professional

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the potential biological activities of the novel compound, 3-(4-Chloro-benzenesulfonylamino)-propionic acid. We will move beyond a simple recitation of facts and instead delve into the scientific rationale behind a structured investigation of this molecule. This guide is built on the foundational understanding that the biological profile of a compound is often influenced by its constituent chemical moieties. In this case, the presence of both a benzenesulfonamide group and a propionic acid backbone suggests a rich landscape of potential therapeutic applications. Our exploration will be grounded in established principles of medicinal chemistry and pharmacology, providing a robust framework for your research endeavors.

Structural Rationale and Hypothesized Biological Activities

The chemical structure of this compound is a composite of two well-known pharmacophores: the benzenesulfonamide core and a propionic acid side chain. This unique combination provides a logical starting point for hypothesizing its biological activities.

-

The Benzenesulfonamide Moiety: Derivatives of benzenesulfonamide are renowned for a wide spectrum of pharmacological effects. These include well-established antimicrobial (sulfonamide antibiotics), anticancer, anti-inflammatory, and diuretic properties[1][2][3]. The 4-chloro substitution on the benzene ring is a common feature in many biologically active molecules, often enhancing their potency.

-

The Propionic Acid Moiety: Propionic acid and its derivatives are also significant in pharmacology. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are propionic acid derivatives (e.g., ibuprofen, naproxen). Furthermore, propionic acid itself has demonstrated antimicrobial and metabolic effects[4][5][6].

Based on this structural analysis, we can postulate that this compound may exhibit one or more of the following biological activities:

-

Anticancer Activity: The sulfonamide group is a key feature in several anticancer drugs.

-

Antimicrobial Activity: A classic activity of sulfonamides, potentially complemented by the propionic acid component.

-

Anti-inflammatory Activity: Drawing from the properties of both parent structures.

This guide will now lay out a systematic, multi-tiered experimental plan to investigate these potential activities.

A Phased Experimental Approach to Biological Characterization

We propose a phased approach to efficiently screen for the biological activities of this compound. This strategy allows for go/no-go decisions at the end of each phase, optimizing resource allocation.

Phase 1: Foundational In Vitro Screening

The initial phase focuses on broad, cost-effective in vitro assays to identify the most promising therapeutic area(s).

Rationale: The presence of the benzenesulfonamide core warrants an initial screen for cytotoxic effects against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, IGR39 for melanoma) in appropriate media and conditions until they reach logarithmic growth phase[1].

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Cell Line | IC50 of this compound (µM) | Positive Control IC50 (µM) |

| MDA-MB-231 | ||

| IGR39 | ||

| ... |

Rationale: The historical significance of sulfonamides as antimicrobial agents makes this a critical area of investigation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[2][3].

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

| Microorganism | MIC of this compound (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus | ||

| E. coli | ||

| C. albicans |

Rationale: Many anti-inflammatory agents also possess antioxidant properties. The DPPH assay is a rapid and straightforward method for assessing free radical scavenging activity, which can be an indicator of potential anti-inflammatory effects.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change.

Step-by-Step Methodology:

-

Compound Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction Mixture: Add the compound solutions to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes)[3].

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Data Presentation:

| Compound | DPPH Scavenging IC50 (µg/mL) |

| This compound | |

| Ascorbic Acid (Positive Control) |

Phase 2: Secondary In Vitro and Ex Vivo Assays

Should Phase 1 yield promising results in a particular area, Phase 2 involves more specific and mechanistically informative assays.

Rationale: If antioxidant activity is observed, further investigation into established anti-inflammatory pathways is warranted. Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are common mechanisms for anti-inflammatory drugs.

Experimental Protocol: COX/LOX Inhibition Assays

Commercially available enzyme inhibition assay kits can be used to determine the inhibitory activity of the compound against COX-1, COX-2, and 5-LOX.

Step-by-Step Methodology:

-

Assay Preparation: Follow the manufacturer's protocol for the specific COX or LOX inhibition assay kit.

-

Compound Incubation: Incubate the respective enzyme with various concentrations of this compound.

-

Substrate Addition: Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.

-

Detection: Measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

Data Presentation:

| Enzyme | IC50 of this compound (µM) |

| COX-1 | |

| COX-2 | |

| 5-LOX |

Visualization of the Anti-inflammatory Pathway:

Caption: Potential inhibition of COX and LOX pathways by the test compound.

Phase 3: In Vivo Model Validation

Positive results from the in vitro and ex vivo assays would justify moving to in vivo models to assess efficacy and safety.

Rationale: To confirm the anti-inflammatory activity in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated model of acute inflammation.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a week.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat[3].

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) at 3 hours | Inhibition of Edema (%) |

| Vehicle Control | - | 0 | |

| Test Compound | |||

| Test Compound | |||

| Indomethacin |

Visualization of the Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Data Interpretation and Future Directions

The results from this phased approach will provide a comprehensive initial profile of the biological activity of this compound.

-

Positive Anticancer Screen: If significant cytotoxicity is observed, subsequent studies could focus on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and testing in xenograft models.

-

Positive Antimicrobial Screen: A promising MIC value would lead to further studies to determine the minimum bactericidal or fungicidal concentration (MBC/MFC), time-kill kinetics, and assessment of activity against resistant strains.

-

Positive Anti-inflammatory Screen: Strong in vivo anti-inflammatory activity would prompt further mechanistic studies, such as investigating effects on pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and signaling pathways (e.g., NF-κB).

Conclusion

This compound is a molecule of significant interest due to its hybrid structure, which suggests a range of potential biological activities. The systematic, multi-tiered approach outlined in this guide provides a scientifically rigorous and resource-efficient framework for its investigation. By starting with broad in vitro screens and progressing to more specific mechanistic studies and in vivo models, researchers can effectively uncover the therapeutic potential of this novel compound. The insights gained from these studies will be invaluable for guiding future drug development efforts.

References

-

Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers in Chemistry. [Link]

-

Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). PMC. [Link]

-

Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Molecules. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Molecules. [Link]

-

The mechanism of action of indole-3-propionic acid on bone metabolism. (2025). Food & Function. [Link]

-

Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

-

Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis. (2002). The Journal of Rheumatology. [Link]

-

Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. (2014). Beneficial Microbes. [Link]

-

Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. (2009). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

The mechanism of action of the new antiinflammatory compound ML3000: inhibition of 5-LOX and COX-1/2. (2002). Inflammation Research. [Link]

-

3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018). RSC Advances. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of KE298, 2-acetylthiomethyl-3-(4-methylbenzoyl) propionic acid, to suppress abnormal synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 3-(4-Chloro-benzenesulfonylamino)-propionic acid

Abstract

3-(4-Chloro-benzenesulfonylamino)-propionic acid is a synthetic molecule featuring a chlorobenzene sulfonamide linked to a β-alanine backbone. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of biologically active agents. This technical guide synthesizes information from analogous compounds to propose and explore three primary, plausible mechanisms of action for researchers and drug development professionals. These hypotheses are centered on the modulation of eicosanoid pathways and metabolic signaling. We present the scientific rationale for each hypothesis, detailed experimental protocols for their investigation, and visual diagrams of the implicated signaling cascades and workflows.

Introduction and Molecular Profile

This compound possesses a distinct chemical architecture comprising three key functional groups: a 4-chlorinated phenyl ring, a sulfonamide linker, and a propionic acid tail. This combination of an aromatic sulfonamide and a short-chain carboxylic acid is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The structural similarity to endogenous signaling molecules and known pharmacophores forms the basis of our mechanistic hypotheses.

Chemical Structure:

-

IUPAC Name: 3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid[1]

-

Molecular Formula: C₉H₁₀ClNO₄S[1]

-

Molecular Weight: 263.70 g/mol [1]

The following sections will dissect three potential mechanisms of action, providing the necessary theoretical framework and practical methodologies for their experimental validation.

Hypothesis I: Modulation of the Thromboxane/Prostanoid Pathway

The most prominent hypothesis, based on extensive literature for structurally related arylsulfonamide-bearing carboxylic acids, is that the compound acts as a modulator of the arachidonic acid cascade, specifically targeting the thromboxane A2 (TXA2) pathway.[2][3][4][5][6]

Scientific Rationale

Thromboxane A2 is a potent lipid mediator that signals through the G-protein coupled thromboxane-prostanoid (TP) receptor. It is a powerful vasoconstrictor and promoter of platelet aggregation.[6][7] Consequently, antagonists of the TP receptor or inhibitors of thromboxane synthase (the enzyme that produces TXA2) are investigated as anti-platelet and anti-thrombotic agents.[6][8] The core structure of an aromatic sulfonamide linked to an aliphatic carboxylic acid is a well-established pharmacophore for TP receptor antagonists.[5][9] It is plausible that the 4-chlorophenylsulfonamide moiety of our topic compound serves as a mimetic for the prostaglandin endoperoxide structure, while the propionic acid tail interacts with key residues in the receptor's binding pocket.

A related possibility is the modulation of other prostanoid receptors, such as the prostaglandin E2 receptor subtype 3 (EP3), which also plays a role in platelet function and cardiovascular physiology.[10][11][12][13]

Proposed Signaling Pathway

Activation of the TP receptor by TXA2 leads to the activation of Gq/11 and G12/13 proteins. This initiates a signaling cascade resulting in increased intracellular calcium (via phospholipase C) and Rho/Rho-kinase activation, culminating in platelet shape change, aggregation, and vasoconstriction. A TP antagonist would competitively block TXA2 from binding to the receptor, thereby inhibiting these downstream effects.

Caption: Hypothesized activation of the AMPK signaling cascade.

Experimental Protocols

This is the most common method to assess AMPK activation in cultured cells.

-

Objective: To detect the phosphorylation of AMPK (at Thr172) and its primary substrate ACC (at Ser79) in response to compound treatment.

-

Materials:

-

Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes, or HEK293 cells).

-

Test compound.

-

Positive control (e.g., AICAR or A-769662).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE and Western blotting equipment.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with various concentrations of the test compound or controls for a specified time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and apply chemiluminescent substrate.

-

Image the blot and quantify band intensities. Calculate the ratio of phosphorylated to total protein.

-

This assay determines if the compound directly activates the purified AMPK enzyme. [14][15][16][17]

-

Objective: To measure the direct effect of the compound on the kinase activity of purified AMPK.

-

Materials:

-

Recombinant, purified AMPK enzyme complex (αβγ).

-

Kinase assay buffer.

-

AMP (as an allosteric activator).

-

SAMS peptide (a specific AMPK substrate).

-

[γ-³²P]ATP or a non-radioactive ADP detection system (e.g., Transcreener® ADP² Assay). [17] * Test compound.

-

-

Methodology (using ADP detection):

-

Set up the kinase reaction in a 384-well plate by adding kinase buffer, ATP, SAMS peptide, and AMPK enzyme.

-

Add the test compound at various concentrations.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and add the ADP detection reagent (containing ADP antibody and tracer).

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence polarization or TR-FRET signal.

-

A decrease in signal (for FP) indicates ADP production and thus AMPK activity. Calculate fold-activation relative to a vehicle control.

-

Hypothesis III: Inhibition of the Leukotriene Biosynthesis Pathway

As an alternative branch of the arachidonic acid cascade, the compound could inhibit the synthesis of leukotrienes, pro-inflammatory mediators involved in asthma and other inflammatory diseases.

Scientific Rationale

Leukotrienes are synthesized from arachidonic acid via the action of 5-lipoxygenase (5-LOX) and the 5-lipoxygenase-activating protein (FLAP). [18][19]Inhibitors of this pathway are used as anti-inflammatory drugs. Some propionic acid derivatives have been identified as FLAP inhibitors, which prevent the transfer of arachidonic acid to 5-LOX, thereby blocking leukotriene synthesis. [20]The combination of a hydrophobic aromatic group and a carboxylic acid in our topic compound fits the general structural profile of some leukotriene synthesis inhibitors. [21]

Proposed Signaling Pathway

In response to inflammatory stimuli, cellular arachidonic acid is liberated and transferred by FLAP to the enzyme 5-LOX. 5-LOX converts it to LTA4, which is then metabolized to either LTB4 or the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). An inhibitor could target either FLAP or 5-LOX directly.

Caption: Hypothesized inhibition of the 5-LOX/FLAP leukotriene synthesis pathway.

Experimental Protocol

This assay measures the production of LTB4 from stimulated human neutrophils.

-

Objective: To quantify the inhibition of LTB4 synthesis in intact cells.

-

Materials:

-